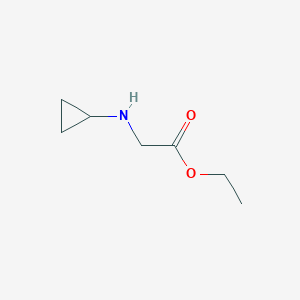

Ethyl 2-(cyclopropylamino)acetate

描述

Contextualization within Organic and Medicinal Chemistry

In the realm of organic chemistry, Ethyl 2-(cyclopropylamino)acetate serves as a valuable synthetic intermediate. Its structural components allow for a variety of chemical transformations. The secondary amine can undergo N-alkylation, acylation, and other modifications, while the ester group is amenable to hydrolysis, amidation, and reduction. The presence of the cyclopropyl (B3062369) ring introduces unique steric and electronic properties that can influence the reactivity and conformation of the molecule and its derivatives.

The true significance of this compound in medicinal chemistry is often realized when it is incorporated into larger, more complex molecules. While the compound itself may not be a therapeutic agent, it is a key component in the synthesis of various biologically active compounds. For instance, derivatives of this compound have been investigated for their potential pharmacological activities. A notable example is ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride, a related structure that highlights the utility of the cyclopropylamino acetate (B1210297) scaffold in the development of new chemical entities. sigmaaldrich.com The incorporation of the cyclopropyl moiety can enhance the metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of a drug candidate.

Significance of Cyclopropylamine (B47189) Derivatives in Chemical Biology

The broader class of cyclopropylamine derivatives, to which this compound belongs, holds considerable importance in chemical biology. These compounds are recognized for their diverse biological activities, ranging from enzyme inhibition to applications as probes for studying biological processes. acs.orgresearchgate.net

One of the most well-documented roles of cyclopropylamine derivatives is as enzyme inhibitors. nih.gov The strained cyclopropane (B1198618) ring can mimic the transition state of certain enzymatic reactions, leading to potent and often irreversible inhibition. A prominent example is the use of cyclopropylamine-containing molecules as inhibitors of histone demethylase KDM1A (also known as LSD1), a target in cancer therapy. nih.gov The unique stereoelectronic properties of the cyclopropyl group are crucial for this inhibitory activity.

Furthermore, cyclopropylamines are found in a variety of natural products and have been incorporated into synthetic compounds with a wide range of biological effects, including antimicrobial, antiviral, and insecticidal properties. researchgate.net The conformational constraint imposed by the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its interaction with a biological target. The synthesis of these derivatives is an active area of research, with chemists continuously developing new methods to access these valuable structures. acs.org

Historical Perspective of Amino Acid Ester Research Relevant to the Compound

The study of amino acid esters is deeply rooted in the history of peptide chemistry and the broader field of organic synthesis. Early research in the 20th century focused on the development of methods for the esterification of amino acids to protect the carboxylic acid functionality during peptide synthesis. google.com This foundational work laid the groundwork for the synthesis of more complex amino acid derivatives, including those with non-natural side chains and modifications.

The synthesis of amino acid esters has evolved significantly over the decades, with the development of milder and more efficient methods. nih.gov Reagents like thionyl chloride in alcohol and trimethylchlorosilane with methanol (B129727) have been employed to facilitate the esterification of amino acids. nih.gov These advancements have been crucial for the preparation of a wide array of amino acid esters, which serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov

The research into non-proteinogenic amino acids and their esters, such as this compound, represents a more recent expansion of this field. The drive to create novel molecular architectures with unique biological activities has spurred interest in amino acid derivatives that deviate from the 20 common proteinogenic amino acids. prismbiolab.com The synthesis and application of compounds like this compound are a testament to the ongoing innovation in amino acid and peptide research, pushing the boundaries of chemical synthesis and drug discovery.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 71922-62-8 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C7H13NO2 | sigmaaldrich.com |

| Molecular Weight | 143.19 g/mol | sigmaaldrich.com |

| IUPAC Name | ethyl (cyclopropylamino)acetate | sigmaaldrich.com |

| Physical Form | Pale-yellow to Yellow-brown Liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Table 2: Related Cyclopropylamine Derivatives and their Significance

| Compound | Significance | Source |

| Tranylcypromine | A well-known monoamine oxidase inhibitor used as an antidepressant, featuring a cyclopropylamine core. | nih.gov |

| Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride | A derivative highlighting the use of the cyclopropylamino acetate scaffold in medicinal chemistry research. | sigmaaldrich.com |

| 1-Substituted cyclopropylamine derivatives | Investigated as irreversible inhibitors of histone demethylase KDM1A, a cancer therapy target. | nih.gov |

| 2-substituted 1-aminocyclopropanecarboxylic acids (ACCs) | Used in conformationally restricted peptides and as neurochemical probes. | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(cyclopropylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)5-8-6-3-4-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZPZBSGYPGXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289712 | |

| Record name | Glycine, N-cyclopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71922-62-8 | |

| Record name | Glycine, N-cyclopropyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71922-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-cyclopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(cyclopropylamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Cyclopropylamino Acetate and Its Analogues

Derivatization Strategies for Structural Modification

Chiral Synthesis and Stereoselective Approaches

The creation of stereochemically defined centers is a critical aspect of modern drug discovery and development. For molecules like ethyl 2-(cyclopropylamino)acetate, which possesses a chiral center at the alpha-carbon of the acetate (B1210297) moiety, stereoselective synthesis is paramount.

One prominent strategy for achieving chirality is through the use of chiral auxiliaries. In a method analogous to the synthesis of other chiral amino acid derivatives, a chiral auxiliary can be attached to the glycine (B1666218) scaffold, directing the subsequent introduction of the cyclopropylamine (B47189) group to a specific face of the molecule. Following the stereoselective reaction, the auxiliary is cleaved to yield the enantioenriched product.

Another powerful technique is biocatalysis, which employs enzymes to catalyze reactions with high stereoselectivity. For the synthesis of N-substituted α-amino esters, imine reductases (IREDs) have demonstrated significant potential. nih.gov In a biocatalytic reductive amination, an α-ketoester, such as ethyl glyoxylate (B1226380), can be coupled with cyclopropylamine using an IRED. This enzymatic approach can provide access to either enantiomer of the final product with high conversion rates and excellent enantiomeric excess (ee) under mild reaction conditions. nih.gov

A hypothetical stereoselective synthesis of this compound could involve the reductive amination of ethyl glyoxylate with cyclopropylamine, catalyzed by a selected imine reductase to yield the desired enantiomer.

Advanced Synthetic Techniques

To enhance efficiency, selectivity, and sustainability, advanced synthetic techniques are continuously being developed. These methods often involve sophisticated catalytic systems or process intensification strategies like reactive distillation.

Catalytic asymmetric synthesis aims to generate chiral molecules using a small amount of a chiral catalyst. This approach is highly sought after for its atom economy and efficiency. For the synthesis of analogues of this compound, several catalytic asymmetric methods are particularly relevant.

One such method involves the rhodium-catalyzed asymmetric cyclopropanation. While this method is typically used to form the cyclopropane (B1198618) ring itself, it highlights the generation of chiral cyclopropylamine precursors. For instance, a Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters can produce cyclopropylamine derivatives with high yield, diastereoselectivity, and enantioselectivity (up to 99% ee). acs.org These chiral building blocks can then be further elaborated to the final amino ester product.

More directly related to the formation of the C-N bond, cobalt-catalyzed enantioselective reductive addition of ketimines with cyclopropyl (B3062369) chlorides has been reported for the synthesis of chiral amino esters containing cyclopropyl fragments. thieme-connect.com This method allows for the construction of α-tertiary amino acids with excellent enantioselectivity. A similar strategy could potentially be adapted for the synthesis of secondary amines like this compound.

The table below summarizes key findings for the catalytic asymmetric synthesis of related chiral cyclopropylamine and N-substituted amino ester derivatives.

| Catalyst/Method | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Imine Reductase (IRED) | α-Ketoesters and amines | N-Substituted α-Amino Esters | High | Excellent | nih.gov |

| Ru(II)-Pheox | Vinylcarbamates and diazoesters | Protected Cyclopropylamines | Up to 99% | Up to 99% | acs.org |

| Cobalt/Chiral Ligand | α-Iminoesters and cyclopropyl chlorides | α-Tertiary Amino Acid Derivatives | Up to 96% | Up to 99% | thieme-connect.com |

| Rhodium/Chiral Ligand | Diazo compounds and imines | Cyclopropyl α-Amino Carboxylates | Up to 97% | Up to 99.5:0.5 er | rsc.org |

Reactive distillation is a process intensification technique that combines chemical reaction and distillation in a single unit. This method is particularly advantageous for equilibrium-limited reactions, such as esterification, as the continuous removal of products or byproducts can drive the reaction towards completion.

While specific studies on the reactive distillation for the synthesis of this compound are not prevalent in the literature, the synthesis of other esters, notably ethyl acetate, has been extensively studied using this technique. The principles governing the reactive distillation of ethyl acetate can be extrapolated to the synthesis of other esters.

The esterification of a carboxylic acid with an alcohol is a reversible reaction. In a reactive distillation column, the reaction occurs in the liquid phase, often in the presence of a solid acid catalyst. The column is operated at a temperature that allows for the continuous vaporization of the ester product and/or water, which are then removed from the top of the column. This separation shifts the equilibrium, leading to higher conversions compared to conventional batch reactors.

The table below outlines typical parameters and outcomes for the synthesis of ethyl acetate using reactive distillation, which can serve as a model for related ester syntheses.

| Catalyst | Reactants | Key Process Parameters | Product Purity/Conversion | Reference |

| Ion-exchange resin | Acetic acid and ethanol (B145695) | Molar ratio, reflux ratio, catalyst loading | High conversion | |

| Sulfuric acid | Acetic acid and ethanol | Temperature, catalyst concentration | High purity ester | nih.gov |

| Solid super acid | Acetic acid and ethanol | Reaction time, temperature | >90% yield | nih.gov |

Structural Elucidation and Spectroscopic Analysis

Crystallographic Studies

Single-Crystal X-Ray Diffraction Analysis:There are no records of single-crystal X-ray diffraction studies for Ethyl 2-(cyclopropylamino)acetate. Consequently, precise data on its crystal system, space group, unit cell dimensions, and atomic coordinates are unknown. This analysis would provide the definitive three-dimensional structure of the molecule in the solid state.

Due to the absence of this fundamental scientific data, a detailed and informative article focusing solely on the structural elucidation and spectroscopic analysis of this compound, as per the requested outline, cannot be generated at this time. Further experimental research would be required to produce the necessary data for such an analysis.

Tautomerism and Conformational Analysis

The structural and electronic properties of this compound are influenced by the potential for tautomerism and the molecule's conformational flexibility. A comprehensive understanding of these aspects is crucial for predicting its reactivity and interactions.

While esters are generally less prone to keto-enol tautomerism compared to ketones, the presence of the amino group in this compound introduces the possibility of amino-imino and zwitterionic tautomeric forms. wikipedia.orgquora.com The primary tautomeric equilibrium to consider for this molecule is between the neutral form and a zwitterionic form, a phenomenon well-documented for amino acids. wikipedia.orgtdl.orgwikipedia.org

The neutral form is this compound as typically represented. In the zwitterionic tautomer, the acidic proton from the carboxyl group (in its conceptual acid form) would transfer to the basic nitrogen atom of the amino group. However, in the case of an ester, the acidity of the α-proton is significantly lower than that of a carboxylic acid proton. A more relevant equilibrium in the context of amino acid esters is the potential for proton transfer from the N-H group to the carbonyl oxygen, forming an imine-enol-like structure, though this is generally less favorable.

The equilibrium between the neutral and zwitterionic forms is highly dependent on the solvent environment. tdl.org In non-polar solvents, the neutral form is expected to be predominant. In polar, protic solvents, the zwitterionic form may be stabilized to a greater extent, although the equilibrium for amino acid esters still heavily favors the neutral form compared to free amino acids.

Table 1: Plausible Tautomeric Forms of this compound

| Tautomeric Form | Structure | Predominant in |

| Neutral |  | Apolar Solvents |

| Zwitterionic |  | Polar, Protic Solvents (minor contributor) |

| Imino-Enol |  | Generally Unfavorable |

Note: The structures in this table are illustrative representations of potential tautomers.

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds: the C-N bond between the cyclopropyl (B3062369) group and the nitrogen, the N-C bond of the glycine (B1666218) backbone, and the C-C and C-O bonds of the ethyl ester group.

Rotation around the C(cyclopropyl)-N bond: Computational studies on cyclopropylamine (B47189) have shown that the symmetric conformation is the most stable. capes.gov.br A second stable conformer is found by rotating approximately 126° around the C-N bond. capes.gov.br For this compound, steric hindrance between the cyclopropyl ring and the ethyl acetate (B1210297) group will influence the rotational barrier and the preferred dihedral angles.

Rotation around the N-C(glycine) bond: The conformational preferences of N-substituted glycine derivatives have been a subject of interest. nih.govresearchgate.net The rotation around the N-Cα bond in N-aminoglycine, a related structure, shows considerable flexibility. nih.gov For this compound, the presence of the bulky cyclopropyl group will likely lead to a higher rotational barrier compared to simpler N-alkyl substituents.

Rotation of the Ethyl Ester Group: The ethyl group itself has rotational barriers. Dynamic NMR studies on hindered trialkylamines have provided insights into the rotational barriers of ethyl groups attached to nitrogen, which are on the order of 6.0 kcal/mol. rsc.org The conformation of the ester functional group is also critical, with the syn-periplanar conformation (where the C=O and O-Et bonds are eclipsed) generally being more stable than the anti-periplanar conformation due to a reduction in dipole-dipole repulsion.

Computational studies on structurally similar molecules, such as cyclopropylmethylselenol, have also highlighted the presence of a single, lowest-energy conformer in the gas phase, suggesting that one conformation is significantly more stable than others. nih.gov

Table 2: Estimated Rotational Energy Barriers for Key Bonds in this compound (Hypothetical Values based on Analogous Compounds)

| Bond | Description | Estimated Rotational Barrier (kcal/mol) |

| C(cyclopropyl)-N | Rotation of the cyclopropyl group | 3.5 - 5.0 |

| N-C(glycine) | Rotation around the N-Cα bond | 4.0 - 6.0 |

| C(carbonyl)-O | Rotation of the ethoxy group | 8.0 - 10.0 |

| O-C(ethyl) | Rotation of the ethyl group | 2.5 - 4.0 |

Note: These values are estimations based on data from structurally similar compounds and are intended for illustrative purposes.

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions

The secondary amine nitrogen in Ethyl 2-(cyclopropylamino)acetate possesses a lone pair of electrons, rendering it nucleophilic. This allows it to readily participate in nucleophilic substitution reactions with various electrophiles.

One of the most common transformations is N-acylation . The nitrogen atom can attack acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The properties of N-acyl amino acids are often superior to those of fatty acid soaps, and they are not toxic to the environment. researchgate.net

Similarly, N-alkylation can occur when the compound is treated with alkyl halides. The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The reactivity of the alkyl halide (I > Br > Cl) and the reaction conditions (solvent, temperature) significantly influence the outcome.

The ester moiety also presents a site for nucleophilic attack, specifically at the electrophilic carbonyl carbon. Transesterification can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. Amidation of the ester can also occur by reaction with amines at elevated temperatures, although this is generally less facile than N-acylation.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-N-cyclopropylglycine ethyl ester | Aprotic solvent, base (e.g., triethylamine) |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-N-cyclopropylglycine ethyl ester | Polar aprotic solvent |

| Transesterification | Methanol (B129727) (CH₃OH) | Mthis compound | Acid or base catalyst, excess methanol |

Electrophilic Aromatic Substitution Reactions (for substituted analogues)

While this compound itself is aliphatic, its substituted analogues containing aromatic rings are important substrates for electrophilic aromatic substitution (SEAr) reactions. A key example is ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate . sigmaaldrich.com In this molecule, the 2,4-dichlorophenyl ring can undergo substitution.

The regiochemical outcome of SEAr reactions is governed by the directing effects of the existing substituents. wikipedia.org The two chlorine atoms are ortho-, para-directing but are also deactivating due to their inductive electron-withdrawing nature. The bulky this compound group attached to the alpha-carbon exerts a significant steric hindrance, which will primarily influence the accessibility of the ortho positions.

Common SEAr reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. Given the directing effects, the nitro group would be expected to add at the position C5, which is para to one chlorine and ortho to the other, and is the least sterically hindered position.

Halogenation: Introduction of a bromine or chlorine atom using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would also be directed to the C5 position.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Reactions: Alkylation or acylation would be difficult on this heavily deactivated ring. The strong deactivating effect of the two chlorine atoms generally inhibits Friedel-Crafts reactions. wikipedia.org

Cycloaddition Reactions in Derivative Formation

Cycloaddition reactions offer a powerful strategy for constructing cyclic molecules from unsaturated precursors. wikipedia.org Derivatives of this compound can be designed to participate in such reactions, leading to complex heterocyclic systems.

For instance, the N-cyclopropylglycine scaffold can be modified to include a dipolar component, such as a nitrone. Intramolecular [3+2] cycloaddition of a nitrone with an alkene tethered to the molecule can lead to the formation of fused bicyclic isoxazolidine (B1194047) derivatives. Studies on related systems, such as bicyclopropylidenylalkyl-substituted nitrones, have shown that such intramolecular cycloadditions can proceed with high regio- and diastereoselectivity. researchgate.net

Another approach involves the synthesis of derivatives containing a diene or a dienophile, enabling participation in Diels-Alder [4+2] cycloadditions . For example, an acrylic acid derivative could be coupled to the amine nitrogen, creating a dienophile that can react with a suitable diene to form a six-membered ring. These reactions are synthetically valuable and can be performed under thermal or photochemical conditions, often with predictable stereochemistry based on the Woodward-Hoffmann rules. youtube.comyoutube.com

Furthermore, the synthesis of cyclopropylglycines itself can be achieved through cycloaddition, specifically the addition of a carbene to an alkene, which is mechanistically a [2+1] cycloaddition. researchgate.net

Hydrolysis and Degradation Pathways

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, representing a primary degradation pathway.

Alkaline Hydrolysis (Saponification): Under basic conditions (e.g., in the presence of sodium hydroxide), the ester undergoes saponification. This is typically an irreversible, second-order reaction, proceeding through a nucleophilic acyl substitution mechanism. acs.org The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, and following a proton transfer, yields the carboxylate salt (sodium N-cyclopropylglycinate) and ethanol (B145695). The kinetics of this reaction are first-order with respect to both the ester and the hydroxide ion. chemrxiv.org

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (e.g., dilute HCl or H₂SO₄), the ester hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated, and the carboxylic acid (N-cyclopropylglycine) is regenerated along with the acid catalyst. Studies on the hydrolysis of other glycine (B1666218) esters have detailed the kinetics and equilibria involved in this transformation. researchgate.net The presence of the N-cyclopropylamino group, particularly the basic nitrogen atom, can influence the hydrolysis rate, especially under acidic conditions where the nitrogen can be protonated. Research on related systems indicates that adjacent amino acid functionalities can significantly impact ester hydrolysis rates. nih.gov

Biological and Pharmacological Investigations

Neuroprotective Properties

Maintenance of Cellular Redox Balance

There is no available scientific literature or published data detailing any investigation into the role of Ethyl 2-(cyclopropylamino)acetate in the maintenance of cellular redox balance. Studies on its effects on cellular antioxidant defense mechanisms, such as the regulation of antioxidant enzymes or the quenching of reactive oxygen species, have not been found.

Potential Interactions with Neurotransmitter Systems

Investigations into the direct interaction of this compound with neurotransmitter systems are not present in the available scientific literature.

Serotonin (B10506) Pathway Modulation

There are no published studies that have explored the modulatory effects of this compound on the serotonin pathway. Research into its potential to bind to or influence the activity of serotonin receptors or transporters has not been documented.

Dopamine (B1211576) Pathway Modulation

Similarly, there is a lack of scientific evidence regarding the modulation of the dopamine pathway by this compound. No studies have been identified that assess its interaction with dopamine receptors or its impact on dopamine synthesis, release, or reuptake.

Antioxidant Activity and Oxidative Stress Response

No specific studies have been published that evaluate the antioxidant activity of this compound or its effect on oxidative stress responses in biological systems. While the general class of compounds containing amine and ester functionalities may possess antioxidant potential, this has not been experimentally verified for this specific molecule.

Investigation as a Chiral Building Block in Bioactive Molecule Synthesis

While this compound contains a secondary amine and can be considered a potential building block in organic synthesis, there is a lack of specific published examples of its use as a chiral building block for the synthesis of enantiomerically pure bioactive molecules.

Enantiomerically Pure Compound Synthesis

There are no documented methods in the scientific literature for the chiral separation of this compound or its direct application in the stereoselective synthesis of specific enantiomerically pure compounds with known biological activities.

Role in Drug Discovery for Neurological Disorders

The development of new drugs for central nervous system (CNS) disorders is a significant challenge in pharmaceutical research. nih.govcsic.es Phenotypic screening and the use of patient-derived brain cells are among the modern approaches to identify novel therapeutic candidates. nih.gov While there is a wealth of research into compounds targeting neurological disorders, specific studies detailing the direct role of this compound in the discovery of drugs for these conditions are not prominent in the available literature. However, the structural components of the molecule are of interest. Small molecule therapies that are brain-penetrant are actively being developed for conditions like Alzheimer's, Parkinson's disease, and ALS. nih.gov The development of such compounds often involves the use of versatile chemical scaffolds that can be modified to optimize properties like blood-brain barrier penetration and target engagement.

Antimalarial Activity (for related quinoline-4-carboxamide derivatives)

Malaria remains a significant global health issue, and the development of new antimalarial agents is crucial to combat drug resistance. One promising class of compounds is the quinoline-4-carboxamides. Research has led to the discovery of derivatives with potent, multistage antimalarial activity. nih.govmdpi.comnih.gov These compounds were identified through phenotypic screening against Plasmodium falciparum and optimized from initial hits that had moderate potency but poor metabolic stability. nih.govnih.gov

The medicinal chemistry efforts focused on modifying the quinoline (B57606) core and the carboxamide substituent to improve both potency and pharmacokinetic properties. mdpi.com This optimization led to the identification of lead compounds with excellent oral efficacy in mouse models of malaria. nih.govnih.gov One such derivative, DDD107498, emerged from this research with a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. mdpi.com

The synthesis of these quinoline-4-carboxamides typically involves the Pfitzinger reaction to create the quinoline-4-carboxylic acid core, followed by amide coupling with an appropriate amine. mdpi.com While this compound is not directly mentioned as a reactant in the synthesis of the most prominent examples, its core structure represents the type of amine-containing building block that could be used to generate novel analogues for structure-activity relationship (SAR) studies in this class of compounds. Other research has also highlighted various synthetic routes to quinoline derivatives with significant antimalarial activity against chloroquine-resistant strains. researchgate.net

Table 1: Antimalarial Activity of Selected Quinoline Derivatives

| Compound Class | Target | Key Findings | Citation |

|---|---|---|---|

| Quinoline-4-carboxamides | Plasmodium falciparum (blood stage) | Identification of hits with moderate potency (EC50 = 120 nM) but suboptimal properties. | nih.govnih.gov |

| Optimized Quinoline-4-carboxamides | Plasmodium falciparum | Lead molecules with low nanomolar potency and excellent oral efficacy (ED90 < 1 mg/kg) in mouse models. | nih.govnih.gov |

| DDD107498 | P. falciparum translation elongation factor 2 (PfEF2) | A preclinical candidate with a novel mechanism of action and multistage activity. | mdpi.com |

Antiplatelet and Antibacterial Agents (for related triazolo[4,5-d]pyrimidines)

The 1,2,3-triazolo[4,5-d]pyrimidine core is the basis for the potent antiplatelet agent ticagrelor (B1683153). Interestingly, ticagrelor and one of its metabolites have also been shown to possess bactericidal activity. This has spurred research into synthesizing analogues to explore the possibility of separating these two biological effects.

A study focused on creating a series of 1,2,3-triazolo[4,5-d]pyrimidines structurally related to ticagrelor to evaluate them as potential antiplatelet and antibacterial agents. The goal was to develop novel compounds that retained antiplatelet activity but were devoid of antibacterial effects, or vice versa. The research demonstrated that it was possible to dissociate the two activities, as some of the newly synthesized analogues were found to express antiplatelet activity while losing the antibacterial properties. The cyclopropylamino moiety, a key feature of this compound, is a critical component of the pharmacophore in this class of compounds and their interaction with the P2Y12 receptor.

Table 2: Biological Activities of Ticagrelor-Related 1,2,3-Triazolo[4,5-d]pyrimidines

| Compound Class | Activity Investigated | Key Finding | Citation |

|---|---|---|---|

| Ticagrelor and its metabolite | Antiplatelet and Antibacterial | Possess both bactericidal activity against gram-positive bacteria and potent antiplatelet effects. |

Potential as Antipsychotic Agents (for related purine (B94841) derivatives)

Purine derivatives are another class of compounds extensively studied for a wide range of biological activities. A direct synthetic link to the core of this compound has been established in this area. One synthetic route describes the reaction of 6-chloro purine derivatives with cyclopropylamine (B47189) to form N-cyclopropyl-substituted purine derivatives. This demonstrates a clear application for the cyclopropylamine portion of the target molecule in generating a library of purine-based compounds.

While this particular study screened the resulting compounds for antimicrobial activity, the purine scaffold is of significant interest in CNS drug discovery. For instance, heterocyclic compounds, including quinolinone derivatives, have been investigated as potential antipsychotic agents that act on dopamine and serotonin receptors. nih.govnih.gov The synthesis of novel derivatives of various heterocyclic systems, including purines, is a common strategy in the search for new antipsychotics with improved efficacy and fewer side effects. nih.govresearchgate.net The use of building blocks like cyclopropylamine allows for the exploration of chemical space around the purine core, which could lead to the identification of new antipsychotic candidates.

Table 3: Synthesis of Substituted Purinyl Derivatives

| Reactants | Product | Significance | Citation |

|---|

Enzymatic Hydrolysis in Biological Systems

This compound contains an ester functional group, which is susceptible to metabolism by hydrolytic enzymes in biological systems. Esterases, a class of hydrolases, are ubiquitously distributed in the body, particularly in the liver, and are responsible for the cleavage of ester bonds. This enzymatic hydrolysis is a common metabolic pathway for many ester-containing drugs, often converting a prodrug into its active carboxylic acid form or inactivating a compound to facilitate its excretion.

The process involves the cleavage of the ester bond in this compound to yield two smaller molecules: cyclopropylaminoacetic acid and ethanol (B145695). Numerical simulations modeling the hydrolysis of ethyl acetate (B1210297) by esterase in confined systems show that this is a well-understood and predictable reaction. This metabolic pathway is a critical consideration in drug design, as the rate of hydrolysis can significantly impact a drug's pharmacokinetic profile, including its absorption, distribution, and half-life. In some cases, intentionally designing molecules with ester bonds that are rapidly cleaved—a "soft drug" approach—can limit systemic side effects by ensuring the compound is quickly inactivated after exerting its therapeutic effect.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

A typical DFT study on this molecule would involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation. Such calculations could predict the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For instance, calculations on the related molecule, cyclopropylamine (B47189), have been performed to determine its molecular structure and harmonic vibrational frequencies. researchgate.net These studies provide a basis for understanding the influence of the ethyl acetate (B1210297) group on the cyclopropylamine moiety.

Furthermore, DFT calculations can elucidate the electronic properties of Ethyl 2-(cyclopropylamino)acetate. Key parameters that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other electronic properties, such as the electrostatic potential surface, can reveal the distribution of charge and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Description | Potential Insights |

| Functional | Approximates the exchange-correlation energy. | Different functionals can provide varying levels of accuracy for different properties. |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | Larger basis sets generally lead to more accurate results but require more computational resources. |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides precise bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical reactivity and stability. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Can be compared with experimental infrared (IR) and Raman spectra to confirm the structure. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules. These methods can provide insights into how this compound might behave in different environments, such as in solution or in the binding site of a biological target.

Molecular dynamics (MD) simulations, for example, could be employed to explore the conformational landscape of this compound. By simulating the movement of atoms over time, MD can reveal the preferred shapes (conformers) of the molecule and the energy barriers between them. This is particularly relevant for a flexible molecule containing a rotatable ethyl ester group and a cyclopropylamine moiety. Understanding the conformational preferences is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape.

Docking studies are another important application of molecular modeling. If a potential biological target for this compound were identified, molecular docking could be used to predict its binding mode and affinity. In this process, the three-dimensional structure of the molecule is computationally "placed" into the binding site of the target protein. The software then calculates the most favorable binding poses and estimates the binding energy. This information is invaluable for understanding the molecular basis of interaction and for designing new molecules with improved potency. While no specific docking studies for this compound have been reported, the cyclopropylamine scaffold is a known pharmacophore in various drug molecules, suggesting its potential to interact with biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. The fundamental principle of SAR is that the biological activity of a compound is directly related to its chemical structure. wikipedia.org By systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity, researchers can identify the key chemical features responsible for its effects.

Although specific SAR studies for this compound are not documented, we can infer potential SAR trends based on studies of related cyclopropylamine derivatives. For instance, SAR studies on α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A have shown that modifications to the phenyl ring attached to the cyclopropane (B1198618) core can significantly impact inhibitory activity. nih.gov This highlights the importance of substituents on the cyclopropane ring in modulating biological effects.

A hypothetical SAR study of this compound could involve the synthesis and biological testing of a series of analogs. Modifications could be made to various parts of the molecule, as outlined in the table below.

Table 2: Potential Modifications for a Structure-Activity Relationship (SAR) Study of this compound

| Region of Modification | Example Modifications | Potential Impact on Activity |

| Ethyl group of the ester | Methyl, propyl, isopropyl, benzyl | Altering steric bulk and lipophilicity, which can affect solubility and binding affinity. |

| Ester functionality | Amide, carboxylic acid, ketone | Changing hydrogen bonding capabilities and electronic properties. |

| Cyclopropyl (B3062369) ring | Substitution with alkyl or aryl groups | Modifying the shape and electronic properties of the core scaffold. |

| Amino group | Methylation, acylation | Altering basicity and hydrogen bonding potential. |

By correlating these structural changes with observed changes in biological activity, a comprehensive SAR profile could be developed. This profile would be instrumental in optimizing the structure of this compound to enhance a desired biological effect or to reduce unwanted side effects. The insights gained from such studies could guide the design of more potent and selective analogs for various therapeutic applications.

Analytical Methods for Detection and Quantification

Chromatography Techniques

Chromatography is a fundamental technique for the separation, identification, and quantification of Ethyl 2-(cyclopropylamino)acetate. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, often requiring specific column chemistries and derivatization steps for optimal results.

HPLC is a versatile and widely used method for the analysis of amino acid derivatives. njlabs.com For this compound, reversed-phase HPLC (RP-HPLC) would be a primary choice.

Column and Mobile Phase: Separation can be achieved using a C8 or C18 stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the efficient elution of the compound. chromatographyonline.com The pH of the mobile phase can be adjusted to control the ionization state of the secondary amine, which influences its retention on the column. nih.gov

Detection: UV detection is a common method for compounds containing a chromophore. While the ester group provides some UV absorbance at lower wavelengths (around 210 nm), the response may be weak. sielc.com To enhance sensitivity, derivatization with a UV-absorbing or fluorescent tag can be performed. Reagents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the secondary amine to produce highly responsive derivatives. rsc.org

Chiral Separation: While this compound itself is achiral, related chiral amino acid esters can be separated into their enantiomers using chiral HPLC. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. nih.govchiralpedia.comnih.gov

Table 1: Illustrative HPLC Conditions for Amino Acid Ester Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm | chromatographyonline.com |

| Mobile Phase A | Water | chromatographyonline.com |

| Mobile Phase B | Acetonitrile | chromatographyonline.com |

| Gradient | Time-dependent increase of Mobile Phase B | chromatographyonline.com |

| Flow Rate | 1.0 mL/min | chromatographyonline.com |

| Detection | UV at 210-220 nm or Fluorescence after derivatization | sielc.comrsc.org |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | nih.gov |

Direct GC analysis of amines can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. vt.edumdpi.com Therefore, derivatization is a crucial step for the successful GC analysis of this compound. research-solution.com

Derivatization: The secondary amine group can be derivatized to increase volatility and thermal stability, and to improve chromatographic performance. researchgate.net Common derivatization strategies include: researchgate.net

Acylation: Reaction with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluorobenzoyl chloride (PFBCI) converts the amine into a stable, volatile amide. research-solution.comoup.com These fluorinated derivatives are particularly suitable for sensitive detection by an electron capture detector (ECD). researchgate.net

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and less polar. phenomenex.com

Column and Detection: After derivatization, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase. A flame ionization detector (FID) can be used for general-purpose analysis, while an ECD offers high sensitivity for halogenated derivatives. mdpi.comresearchgate.net A nitrogen-phosphorus detector (NPD) is another option that provides selective and sensitive detection for nitrogen-containing compounds. oup.com

Table 2: Common Derivatization Reagents for GC Analysis of Secondary Amines

| Reagent | Abbreviation | Derivative Formed | Suitable Detector | Reference |

|---|---|---|---|---|

| Pentafluorobenzoyl chloride | PFBCI | Pentafluorobenzamide | ECD | research-solution.comoup.com |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyramide | ECD | research-solution.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative | FID | phenomenex.com |

Mass Spectrometry (MS) Applications in Analysis

Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is a powerful tool for the structural confirmation and quantification of this compound.

GC-MS: In GC-MS analysis, following derivatization, the compound is ionized, typically by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak corresponding to the derivatized molecule, as well as a characteristic fragmentation pattern. For a derivative of this compound, fragmentation would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the loss of an ethyl or a carboxymethyl group from the nitrogen. libretexts.org

Ester fragmentation: The ethyl ester group can undergo fragmentation, such as the loss of an ethoxy radical (-OC2H5) or ethylene (B1197577) (C2H4) through a McLafferty rearrangement. libretexts.orgyoutube.com

Cyclopropyl (B3062369) ring fragmentation: The cyclopropyl ring can also fragment, although it is a relatively stable structure. researchgate.netnist.gov

LC-MS: LC-MS with electrospray ionization (ESI) is well-suited for the analysis of polar compounds like this compound without the need for derivatization. nih.gov In positive ion mode, the protonated molecule [M+H]+ would be observed. Tandem mass spectrometry (MS/MS) can be used for selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.

Quality Control Methodologies

Quality control for this compound would involve a battery of tests to ensure its identity, purity, and quality.

Purity Assessment: Chromatographic methods like HPLC and GC are the primary tools for determining the purity of the compound and for quantifying impurities. njlabs.com This includes checking for residual starting materials, such as cyclopropylamine (B47189) and ethyl bromoacetate, and any by-products from the synthesis.

Identity Confirmation:

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H bond of the secondary amine, the C=O of the ester, and the C-N and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the complete structure of the molecule.

Mass Spectrometry: As described above, MS provides molecular weight and fragmentation data that serve as a fingerprint for the compound. researchgate.net

Qualitative Tests for Secondary Amines: Simple colorimetric tests can be used for the qualitative detection of secondary amines. The Chloranil test , for instance, produces a characteristic blue color in the presence of secondary amines. peptide.com The Ninhydrin test can also be used, although it typically gives a different color for secondary amines (e.g., yellow to orange) compared to the purple color seen with primary amines. njlabs.comnih.gov

Other Parameters: Other quality control parameters may include determining the water content using Karl Fischer titration and checking for the presence of non-volatile matter.

Sample Preparation Techniques for Analytical Studies

Proper sample preparation is critical for obtaining reliable and accurate analytical results. The technique chosen will depend on the analytical method and the sample matrix.

For HPLC Analysis: A straightforward approach is to dissolve a weighed amount of the sample in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. ufl.edu If the sample is in a complex matrix, a preliminary extraction step may be necessary. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte and remove interfering substances. rsc.org For SPE, a cation-exchange sorbent could be effective for retaining the basic amine group. rsc.org

For GC Analysis: The primary sample preparation step is derivatization, as discussed in section 7.1.2. This typically involves dissolving the sample in a suitable aprotic solvent, adding the derivatizing reagent and any necessary catalyst, and heating the mixture to ensure the reaction goes to completion. research-solution.com Following derivatization, the sample may need to be neutralized or washed to remove excess reagent and by-products before injection into the GC. research-solution.com

Safety and Environmental Considerations in Research

General Hazard Classifications and Risk Assessment

While specific hazard classifications for Ethyl 2-(cyclopropylamino)acetate are not extensively documented in publicly available literature, a risk assessment can be inferred from data on similar chemical structures and general laboratory safety principles. The compound is identified as a pale-yellow to yellow-brown liquid and is intended for laboratory use only. cymitquimica.comsigmaaldrich.com

A key derivative, ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride, is classified with the GHS07 pictogram, indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). sigmaaldrich.com The signal word for this derivative is "Warning". sigmaaldrich.com Given the structural similarities, it is prudent to handle this compound with the assumption that it may possess similar irritant properties.

For comparison, a related but structurally different compound, Ethyl Acetate (B1210297), is classified as a highly flammable liquid and vapor (H225), causes serious eye irritation (H319), and may cause drowsiness or dizziness (H336). caymanchem.comsigmaaldrich.comflinnsci.comchemicals.co.uk While this compound is not Ethyl Acetate, this information highlights the types of hazards that can be associated with ethyl esters and underscores the importance of careful handling.

Interactive Data Table: Hazard Information for a Related Compound

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

| Data based on ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride sigmaaldrich.com |

Safe Handling and Storage Protocols in Laboratory Settings

Given the potential hazards, strict adherence to safe handling and storage protocols is crucial when working with this compound in a laboratory environment.

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact. uwm.eduechemi.com

Skin Protection: Chemical-resistant gloves (e.g., butyl or neoprene, as nitrile may have poor compatibility with similar esters) and a lab coat are necessary to prevent skin contact. echemi.comwsu.edu

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors. uwm.eduspectrumchemical.com If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used. uwm.edu

Handling Procedures:

Avoid contact with skin, eyes, and clothing. spectrumchemical.com

Do not breathe vapors or spray mist. uwm.edu

Use only non-sparking tools and explosion-proof equipment if the compound is determined to be flammable. fishersci.ca

Grounding of equipment is essential to prevent static discharge, which could be an ignition source. spectrumchemical.comfishersci.ca

Wash hands thoroughly after handling. wsu.edu

Storage Protocols:

Store in a tightly closed container in a dry, cool, and well-ventilated place. sigmaaldrich.comfishersci.ca

Keep away from heat, sparks, open flames, and other sources of ignition. caymanchem.comfishersci.ca

Store in a designated flammables area if the compound is flammable. uwm.edu

Incompatible materials such as strong oxidizing agents, strong acids, and bases should be stored separately. fishersci.ca

Recommended storage temperature is between 2-8°C. sigmaaldrich.com

Environmental Impact of Synthesis and Degradation Products

The environmental impact of this compound encompasses its synthesis, potential release, and the degradation products it may form. While specific studies on this compound are limited, general principles of green chemistry and data on related substances provide insight.

Synthesis: The synthesis of esters like this compound often involves processes that can have an environmental footprint. For instance, the production of a similar solvent, ethyl acetate, can be energy-intensive and generate wastewater containing organic compounds that require treatment. patsnap.com Efforts in the chemical industry are ongoing to develop more sustainable synthesis methods, such as using bio-based feedstocks and more efficient catalysts to reduce energy consumption and waste. patsnap.comviridischemical.com

Degradation Products: Upon release into the environment, esters can undergo hydrolysis. This compound would be expected to break down into cyclopropylamine (B47189) and ethyl acetate. Ethyl acetate itself is considered to have a relatively low environmental impact as it is biodegradable, breaking down into ethanol (B145695) and acetic acid. patsnap.comslchemtech.com However, the release of any organic solvent into the environment should be minimized. sigmaaldrich.com

The environmental fate of cyclopropylamine, the other likely degradation product, would also need to be considered for a complete environmental impact assessment.

Preventing the release of this compound and its synthesis precursors into the environment is a key aspect of responsible research. This includes proper disposal of waste materials in accordance with local, regional, and national regulations. caymanchem.com

Interactive Data Table: Environmental Considerations for a Related Solvent (Ethyl Acetate)

| Environmental Aspect | Finding |

| Biodegradability | Readily biodegradable in water and air. slchemtech.com |

| Toxicity | Low toxicity to aquatic organisms. ashland.com |

| Bioaccumulation | Not expected to bioaccumulate. sigmaaldrich.com |

| Air Pollution | Classified as a Volatile Organic Compound (VOC). patsnap.com |

| This data pertains to Ethyl Acetate and is provided for comparative context. |

常见问题

Q. Basic

- Microwave Synthesis : Yields ~89% with >98% purity after flash chromatography .

- Conventional Heating : Lower yields (70–75%) due to slower kinetics and side reactions.

- Scale-Up Challenges : Solvent evaporation under reduced pressure must be controlled to prevent ester hydrolysis .

What role does the cyclopropylamino group play in the biological activity of compounds derived from this compound?

Advanced

The cyclopropyl group:

- Enhances Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes due to strained ring geometry .

- Modulates Lipophilicity : Adjusts logP values for improved membrane permeability in drug candidates .

- Inhibits Enzymes : Acts as a transition-state mimic in protease inhibitors (e.g., HIV-1 protease) .

How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Q. Advanced

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., amine vs. ester reactivity) .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) .

- Docking Studies : Predict binding affinities of derivatives for target proteins (e.g., kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。